molecular formula C11H10N6 B11880857 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine

6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine

Cat. No.: B11880857
M. Wt: 226.24 g/mol
InChI Key: QVWIVWPIJUYRRF-UHFFFAOYSA-N
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Description

6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining an indazole ring with an aminopyrimidine moiety, making it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-chloropyrimidine with hydrazine derivatives to form the indazole core, followed by further functionalization to introduce the aminopyrimidine group . The reaction conditions often require the use of solvents like ethanol or dichloromethane and catalysts such as sodium tetrahydroborate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to reduce nitro groups to amines.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of targeted therapies in cancer and other diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine apart is its unique combination of the indazole and aminopyrimidine structures, which enhances its binding affinity and specificity for certain molecular targets. This dual functionality makes it a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

6-(2-aminopyrimidin-4-yl)-1H-indazol-3-amine

InChI

InChI=1S/C11H10N6/c12-10-7-2-1-6(5-9(7)16-17-10)8-3-4-14-11(13)15-8/h1-5H,(H3,12,16,17)(H2,13,14,15)

InChI Key

QVWIVWPIJUYRRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=NC(=NC=C3)N)NN=C2N

Origin of Product

United States

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